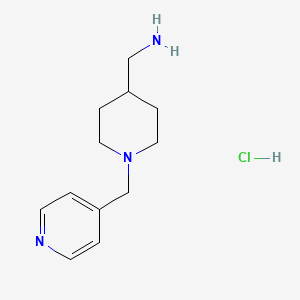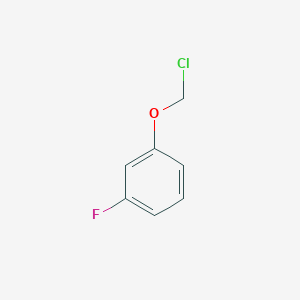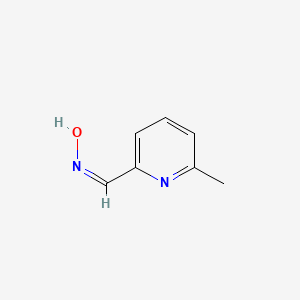
(2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol is a complex organic compound belonging to the class of oxanes. This compound is characterized by its multiple hydroxyl groups and prop-2-enoxy substituents, making it a versatile molecule in various chemical reactions and applications. Its unique stereochemistry, indicated by the specific configuration of its chiral centers, plays a crucial role in its reactivity and interaction with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol typically involves the protection of hydroxyl groups, selective functionalization, and subsequent deprotection steps. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of a suitable precursor, such as a hexose sugar, are protected using protecting groups like acetals or silyl ethers.
Introduction of Prop-2-enoxy Groups: The protected intermediate is then subjected to nucleophilic substitution reactions with prop-2-enol derivatives under basic conditions to introduce the prop-2-enoxy groups.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate or Dess-Martin periodinane.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The prop-2-enoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane, and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted oxanes with various functional groups.
科学研究应用
(2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of (2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and prop-2-enoxy substituents enable it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of enzymes, alter signal transduction pathways, and influence cellular processes.
相似化合物的比较
Similar Compounds
(2S,3R,4S,5R,6R)-2-methoxy-6-(methoxymethyl)oxane-3,4,5-triol: Similar structure but with methoxy groups instead of prop-2-enoxy groups.
(2S,3R,4S,5R,6R)-2-ethoxy-6-(ethoxymethyl)oxane-3,4,5-triol: Similar structure but with ethoxy groups instead of prop-2-enoxy groups.
Uniqueness
(2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol is unique due to its specific stereochemistry and the presence of prop-2-enoxy groups. These features confer distinct reactivity and interaction profiles compared to similar compounds with different substituents. The prop-2-enoxy groups provide additional sites for chemical modification and functionalization, enhancing the compound’s versatility in various applications.
属性
分子式 |
C12H20O6 |
|---|---|
分子量 |
260.28 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H20O6/c1-3-5-16-7-8-9(13)10(14)11(15)12(18-8)17-6-4-2/h3-4,8-15H,1-2,5-7H2/t8-,9+,10+,11-,12+/m1/s1 |
InChI 键 |
OMKXRHOKCCXNSL-IIRVCBMXSA-N |
手性 SMILES |
C=CCOC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCC=C)O)O)O |
规范 SMILES |
C=CCOCC1C(C(C(C(O1)OCC=C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750867.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750870.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11750872.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750878.png)
amine hydrobromide](/img/structure/B11750882.png)





![[(1R)-1-(Aminomethyl)propyl]dimethylamine dihydrochloride](/img/structure/B11750946.png)
![2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B11750955.png)

